molecular formula C21H37NO2 B126449 2-Dimethylamino Fingolimod CAS No. 1404433-87-9

2-Dimethylamino Fingolimod

Cat. No.: B126449
CAS No.: 1404433-87-9
M. Wt: 335.5 g/mol
InChI Key: NMDKKGSGVKAKAF-UHFFFAOYSA-N
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Description

2-Dimethylamino Fingolimod is a derivative of Fingolimod, a well-known sphingosine-1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of multiple sclerosis due to its immunomodulatory properties. The addition of the dimethylamino group to Fingolimod enhances its pharmacological profile, making it a compound of interest in various scientific research fields .

Mechanism of Action

Target of Action

2-Dimethylamino Fingolimod, also known as Fingolimod, primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS), influencing the movement and function of lymphocytes .

Mode of Action

Fingolimod acts by modulating S1PRs. The active metabolite of Fingolimod, Fingolimod-phosphate, binds to these receptors, leading to a range of pharmacological effects . It reduces the number of T-cells in circulation and the CNS, thereby suppressing inflammation . In addition to its effects on S1PRs, Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, leading to changes in the balance of signaling sphingolipids . It also activates protein phosphatase 2A (PP2A) and induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . Furthermore, it influences macrophages M1/M2 shift and enhances BDNF expression .

Pharmacokinetics

Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

Fingolimod’s action results in improved outcomes in multiple sclerosis (MS) and other diseases. It has also shown potential therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Action Environment

The action of Fingolimod can be influenced by various environmental factors. For instance, its interaction with S1PRs in a variety of tissues largely accounts for the reported adverse effects . Moreover, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment .

Biochemical Analysis

Biochemical Properties

2-Dimethylamino Fingolimod interacts with various enzymes, proteins, and other biomolecules. The active metabolite of this compound, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It induces apoptosis, autophagy, cell cycle arrest, and enhances brain-derived neurotrophic factor (BDNF) production . It also regulates neuroinflammation and protects against N-methyl-D-aspartate (NMDA)-excitotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It modulates a range of molecular pathways deeply rooted in disease initiation or progression . It induces apoptosis and autophagy, inhibits microglial activation, and enhances BDNF expression .

Temporal Effects in Laboratory Settings

It has been shown to reduce microglial activation induced by MPTP in vivo and in 1-methyl-4-phenylpyridinium (MPP) treated BV-2 microglial cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on cognition in high-fat diet and streptozotocin-induced diabetic mice, this compound at dosages of 0.5 mg/kg and 1 mg/kg improved M2 polarization and synaptic plasticity while ameliorating cognitive decline and neuroinflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and reduces lysophosphatidic acid (LPA) plasma levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino Fingolimod typically involves the introduction of a dimethylamino group to the Fingolimod structure. This can be achieved through a series of chemical reactions, including alkylation and amination. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and safety. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino Fingolimod undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

2-Dimethylamino Fingolimod has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-Dimethylamino Fingolimod stands out due to the presence of the dimethylamino group, which enhances its pharmacological profile. This modification improves its ability to cross the blood-brain barrier and increases its potency in modulating immune responses. These unique properties make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDKKGSGVKAKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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